molecular formula C10H9BrO3 B8747223 5-BROMO-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID

5-BROMO-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID

Cat. No. B8747223
M. Wt: 257.08 g/mol
InChI Key: GPLALQLOOZVAGJ-UHFFFAOYSA-N
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Patent
US08673920B2

Procedure details

A solution of 2-(2-bromophenyl)ethanol (40 g, 0.2 mol) and glyoxylic acid (16 g, 0.22 mol) in 100 mL of trifluoacetic acid was refluxed overnight. The solvent was concentrated. Water and ammonium hydroxide was added to the residue to adjust the pH of the solution over 7. The solution was extracted with diethyl ether, and the aqueous layer was adjusted to about 3 with 1M HCl, and then the solution was extracted with ethyl acetate. The organic layer was dried and evaporated. The residue was without purification to give 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylic acid. 1H-NMR (400 MHz, CDCl3) δ 7.52 (d, J=7.6 Hz, 1H), 7.12 (t, J=7.8 Hz, 2H), 5.33 (s, 1H), 4.27˜4.33 (m, 1H), 3.99˜4.06 (m, 1H), 2.87˜2.89 (m, 2H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
[Compound]
Name
trifluoacetic acid
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][OH:10].[C:11]([OH:15])(=[O:14])[CH:12]=O>>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[CH2:8][CH2:9][O:10][CH:12]2[C:11]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)CCO
Name
Quantity
16 g
Type
reactant
Smiles
C(C=O)(=O)O
Name
trifluoacetic acid
Quantity
100 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated
ADDITION
Type
ADDITION
Details
Water and ammonium hydroxide was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was without purification

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2CCOC(C2=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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